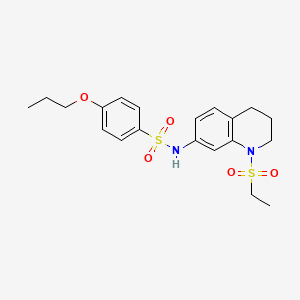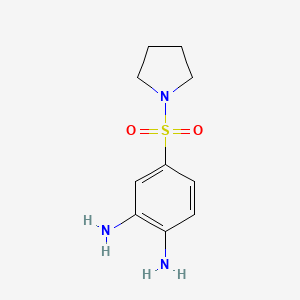![molecular formula C23H21N3O4 B2644057 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 899900-78-8](/img/no-structure.png)
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide . The reaction involved 6-methyluracil and 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide, as part of the quinazolinone family, has been explored for various synthetic and biological applications. These compounds are synthesized through multi-step reactions, starting from anthranilic acid, leading to various derivatives with significant pharmacological activities. For instance, the design and synthesis of quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A specific compound within this family showed potent activities in comparison to standard drugs like diclofenac sodium while exhibiting only mild ulcerogenic potential (Alagarsamy et al., 2015). Similar studies have synthesized derivatives for evaluating pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010; Rajveer et al., 2010).
Anticancer Potential
Another critical area of research involves the evaluation of quinazolinone derivatives as potential anticancer agents. A quinazolinone-based derivative demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent. This compound inhibited VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021).
Antimicrobial and Antifungal Activities
Research into quinazolinone derivatives has also extended to their antimicrobial and antifungal potentials. The synthesis of new derivatives has been accompanied by evaluations of their activity against various microbial strains. For example, compounds have shown significant antimicrobial activities, suggesting their utility in combating infectious diseases (Patel & Shaikh, 2011).
Enzyme Inhibition and Molecular Docking Studies
Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials, with molecular docking studies supporting the findings. This research direction provides insights into the compounds' mechanisms of action and their potential therapeutic applications, underscoring the versatility of quinazolinone derivatives in drug discovery (Riaz et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylhydrazine with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid to form the intermediate, which is then reacted with 2-furylmethyl bromide to yield the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "2-furylmethyl bromide", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in ethanol in the presence of sodium acetate to form the intermediate hydrazone.", "Step 2: The intermediate hydrazone is then treated with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then reacted with 2-furylmethyl bromide in ethanol to yield the final product." ] } | |
Número CAS |
899900-78-8 |
Fórmula molecular |
C23H21N3O4 |
Peso molecular |
403.438 |
Nombre IUPAC |
2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
Clave InChI |
CWGMWBNFAXOQQG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)

![Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate](/img/structure/B2643981.png)

![1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2643984.png)
![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)
![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)